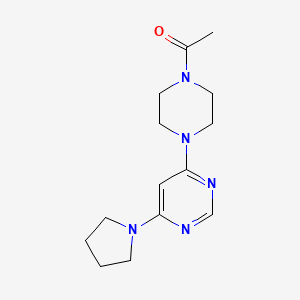

![molecular formula C14H12N8O2 B5547028 2-{5-[(4-methylphenyl)amino][1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl}acetamide](/img/structure/B5547028.png)

2-{5-[(4-methylphenyl)amino][1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves starting from commercially available chloropyridine carboxylic acids and amidoximes to form corresponding chloro-oxadiazolylpyridines, followed by hydrazinolysis and subsequent reactions to obtain the final products. These processes typically yield various analogs bearing an oxadiazole cycle, indicating a versatile synthetic route applicable to our compound of interest (Karpina et al., 2019).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by NMR spectroscopy, confirming the presence of the oxadiazole cycle and other structural features. The precise arrangement of atoms within the molecule dictates its chemical behavior and interactions, showcasing the importance of detailed structural elucidation (Karpina et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving the compound typically include acylation, cyclization, and reactions with various amines, highlighting the reactivity of the oxadiazole and triazolo moieties. These reactions are crucial for further modifications and derivatization of the core structure (Ibrahim et al., 2011).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are pivotal for the compound's application in material science and pharmaceutical formulations. These properties are often determined through crystalline analysis and physicochemical characterization techniques (Panchal & Patel, 2011).

Scientific Research Applications

Pharmacological Probes for A2A Adenosine Receptor

- Derivatives such as SCH 442416, which have a similar structure to 2-{5-[(4-methylphenyl)amino][1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl}acetamide, have been identified as high affinity and selective antagonists for the human A2A adenosine receptor (AR). These compounds have been used as pharmacological probes for studying the A2A AR, with significant findings in receptor binding and activity studies (Kumar et al., 2011).

Toxicity Assessment and Tumor Inhibition

- Heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives, which are structurally related to the compound , have been evaluated for toxicity, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory potential. These studies provide insights into the therapeutic potential and safety profile of similar compounds (Faheem, 2018).

Antimicrobial Activity

- Compounds containing 1,2,4-oxadiazole and triazole moieties have been synthesized and identified for their antimicrobial activity. This includes research on derivatives like 1,2,4-triazolo-, 1,3,4-oxadiazolo-, and 1,3,4-thiadiazol-, which are related in structure to the compound , thereby indicating its potential antimicrobial applications (El-hashash et al., 2012).

Anticancer and Antimicrobial Activities

- Research has shown that derivatives of 1,2,3-triazolo[4,5-b]pyridine and pyrazolo[4,3-b]pyridine, which are structurally related to 2-{5-[(4-methylphenyl)amino][1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl}acetamide, possess significant anticancer and antimicrobial activities. These findings suggest potential applications of the compound in developing cancer therapies and antimicrobial treatments (Riyadh et al., 2013).

Insecticidal Properties

- Innovative heterocycles incorporating a thiadiazole moiety, which share structural similarities with the compound of interest, have shown insecticidal properties against the cotton leafworm, Spodoptera littoralis. This indicates potential applications of 2-{5-[(4-methylphenyl)amino][1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl}acetamide in agricultural pest control (Fadda et al., 2017).

properties

IUPAC Name |

2-[8-(4-methylanilino)-4-oxa-1,3,5,7,10,11-hexazatricyclo[7.3.0.02,6]dodeca-2,5,7,9,11-pentaen-12-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N8O2/c1-7-2-4-8(5-3-7)16-11-13-19-18-10(6-9(15)23)22(13)14-12(17-11)20-24-21-14/h2-5H,6H2,1H3,(H2,15,23)(H,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAWNIEMZRHGEOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC3=NON=C3N4C2=NN=C4CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-p-Tolylamino-2-oxa-1,3,4,6,7,8a-hexaaza-as-indacen-8-yl)-acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethyl-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5546964.png)

![5-(4-methoxyphenyl)-4-[(3-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5546969.png)

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidin-4-ol](/img/structure/B5546982.png)

![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5546990.png)

![7-ethyl-2-[3-(4-methoxyphenyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5547008.png)

![4-formylphenyl [(2-nitrophenyl)thio]acetate](/img/structure/B5547032.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5547040.png)

![1-(1,3-benzothiazol-2-yl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}piperidin-4-amine](/img/structure/B5547044.png)

![1-(1H-indazol-6-yl)-4-[(4-methylphenoxy)acetyl]-2-piperazinone](/img/structure/B5547069.png)